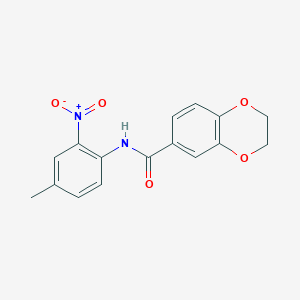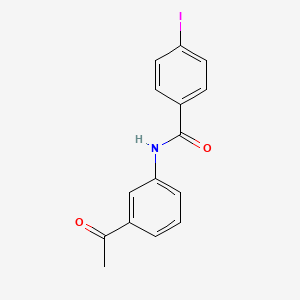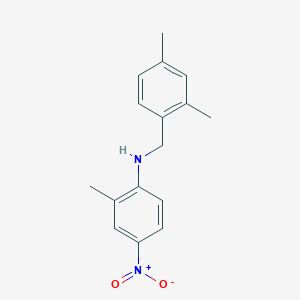
N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Descripción general
Descripción
N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MNDC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNDC belongs to the class of benzodioxane derivatives and has been found to exhibit several biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Mecanismo De Acción
The mechanism of action of N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB and MAPK pathways. N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer. N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been found to inhibit the phosphorylation of MAPKs, which are signaling molecules that regulate cell growth and differentiation.
Biochemical and Physiological Effects
N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a key role in the pathogenesis of various inflammatory diseases. N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to reduce oxidative stress and inflammation in the brain, which may have potential therapeutic applications in neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its broad spectrum of biological activities, which makes it a promising candidate for the development of new therapeutic agents. N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is also relatively easy to synthesize and purify, which makes it accessible for laboratory research. However, one of the limitations of N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its low solubility in water, which may affect its bioavailability and limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One of the potential applications of N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain, which may have potential therapeutic applications in these diseases. Another potential application of N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is in the treatment of cancer. N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth, which makes it a promising candidate for the development of new cancer therapies. Finally, the development of new formulations of N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide that improve its solubility and bioavailability may enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 4-methyl-2-nitroaniline with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain pure N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-10-2-4-12(13(8-10)18(20)21)17-16(19)11-3-5-14-15(9-11)23-7-6-22-14/h2-5,8-9H,6-7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFARFPRUBDULQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387298 | |
| Record name | N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
CAS RN |
6104-96-7 | |
| Record name | N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (5-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4958187.png)
![4-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B4958195.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4958203.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine](/img/structure/B4958204.png)

![ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzoate](/img/structure/B4958213.png)
![diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate](/img/structure/B4958228.png)
![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide](/img/structure/B4958229.png)

![3-[(4-chlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4958246.png)
![N-(4-chlorobenzyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4958268.png)

![2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4958289.png)
